![molecular formula C9H8ClF2NO3S B3372858 2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide CAS No. 930395-64-5](/img/structure/B3372858.png)
2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide
Overview
Description
2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide is a chemical compound with the CAS Number: 930395-64-5 . It has a molecular weight of 283.68 and its IUPAC name is 2-chloro-N-{4-[(difluoromethyl)sulfonyl]phenyl}acetamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide is 1S/C9H8ClF2NO3S/c10-5-8(14)13-6-1-3-7(4-2-6)17(15,16)9(11)12/h1-4,9H,5H2,(H,13,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide is a powder that is stored at room temperature . It has a predicted density of 1.39 g/cm^3 and a predicted refractive index of 1.55 .Scientific Research Applications
Chemical Properties
“2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide” has a CAS Number of 930395-64-5 and a molecular weight of 283.68 . It is typically stored at room temperature and comes in a powder form .
Availability
This compound is available from suppliers for scientific research needs . One such supplier is Combi-Blocks, Inc .
Biological Activities
Sulfonamide derivatives, such as “2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide”, have attracted considerable attention due to their broad spectrum of biological activities .
Antimicrobial Activity: Sulfonamides exhibit antimicrobial activities . This is one of the most prominent mechanisms through which sulfonamide derivatives exhibit their biological activities .
Anticancer Activity: Sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .
Dihydrofolate Reductase (DHFR) Inhibitors: Sulfonamides conjugated with acetamide fragments, like “2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide”, exhibit antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit these activities .
Synthesis
A new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized, and assessed for their antimicrobial activity . They were also screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
properties
IUPAC Name |
2-chloro-N-[4-(difluoromethylsulfonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO3S/c10-5-8(14)13-6-1-3-7(4-2-6)17(15,16)9(11)12/h1-4,9H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHTAQDCJZYMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-difluoromethanesulfonylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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